molecular formula C21H19ClO4 B3633612 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one

Cat. No.: B3633612
M. Wt: 370.8 g/mol
InChI Key: VGWGFKWWBLMDPH-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a 4-chlorophenyl group, an oxoethoxy group, an isopropyl group, and a methyl group

Properties

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-3-propan-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO4/c1-12(2)20-13(3)17-9-8-16(10-19(17)26-21(20)24)25-11-18(23)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWGFKWWBLMDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Oxoethoxy Group: The oxoethoxy group can be introduced via an etherification reaction, where the intermediate product reacts with ethylene oxide under basic conditions.

    Addition of the Isopropyl and Methyl Groups: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxoethoxy group, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include hydroxyl derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may contribute to biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.

Industry

In industry, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-chromen-2-one
  • 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-chromen-2-one
  • 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-propyl-chromen-2-one

Uniqueness

Compared to similar compounds, 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one is unique due to the presence of the isopropyl and methyl groups, which may influence its chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one

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